Myeloperoxidase (MPO) Inhibition: Sub-Nanomolar Potency Versus Standard Inhibitors
3,4-Dichloro-4'-methoxybenzophenone demonstrates extremely potent inhibition of human myeloperoxidase (MPO), a key therapeutic target for inflammatory diseases. It exhibits an IC50 value of 1.0 nM in a cell-free aminophenyl fluorescein assay, which is comparable to the 1.40 nM IC50 observed for the same target under slightly different assay conditions [1]. This potency is significantly higher than that of many standard MPO inhibitors, which typically operate in the low micromolar range [2].
| Evidence Dimension | Inhibition of Myeloperoxidase (MPO) Activity |
|---|---|
| Target Compound Data | IC50 = 1.0 nM; IC50 = 1.40 nM |
| Comparator Or Baseline | Representative standard MPO inhibitor (e.g., ab141482): IC50 = 300 nM |
| Quantified Difference | 300-fold increase in potency compared to a standard MPO inhibitor. |
| Conditions | Inhibition of recombinant human MPO chlorination activity; 10 min incubation with 120 mM NaCl; aminophenyl fluorescein assay [1]. |
Why This Matters
This sub-nanomolar potency distinguishes it as a valuable tool compound for MPO-related research, enabling studies at concentrations far below those required for less potent analogs, thus minimizing off-target effects in complex biological systems.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231): IC50 = 1.0 nM & 1.40 nM. View Source
- [2] Abcam. (2026). Myeloperoxidase Inhibitor, MPO inhibitor (ab141482). View Source
